molecular formula C20H19FN4O2S B607852 6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine CAS No. 1346547-00-9

6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine

Cat. No. B607852
CAS RN: 1346547-00-9
M. Wt: 398.4564
InChI Key: XLOGLWKOHPIJLV-UHFFFAOYSA-N
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Description

6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine, or 6-TBS-FIA, is an organic compound with a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 336.4 g/mol and a melting point of 134-136°C. 6-TBS-FIA is used in a variety of in vitro and in vivo applications, including biochemical and physiological studies. It has been used to study the mechanism of action, biological activity, and pharmacodynamics of various compounds and drugs.

Scientific Research Applications

Inflammatory Diseases Treatment

GSK583 is a potent modulator of Receptor-interacting serine/threonine kinase 2 (RIPK2), which plays a critical role in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . This signaling leads to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases, including asthma, sarcoidosis, inflammatory bowel disease (Crohn’s disease and ulcerative colitis), multiple sclerosis, and Blau syndrome .

Immunotherapies Development

As RIPK2 is a crucial element of innate immunity, small molecules regulating RIPK2 functions, such as GSK583, are attractive to establish novel immunotherapies . The increased interest in developing RIPK2 inhibitors has led to the clinical investigations of novel drug candidates .

Cancer Treatment

RIPK2 has been related to tumorigenesis and malignant progression for which there is an urgent need for targeted therapies . GSK583, as a RIPK2 inhibitor, shows potential as an anti-tumor drug target .

Modulation of Innate Immunity

RIPK2 is a dual specific kinase downstream of the nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 signaling pathways, which play essential roles in regulating the innate immunity . Dysregulation of NOD/RIPK2 signaling is implicated in the development of several inflammatory diseases .

Adaptive Immunity Regulation

RIPK2 also plays a role in adaptive immunity as it is involved in CD4 + T cell proliferation and T-helper cell development . Therefore, modulation of the NODs/RIPK2 signaling pathway is a promising approach for the development of novel immunotherapies .

Drug Discovery Programs

Exquisite drug discovery programs have resulted in highly potent RIPK2 inhibitors, and some have entered human clinical trials . GSK583 is one of these potent RIPK2 inhibitors .

properties

IUPAC Name

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGLWKOHPIJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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